1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol

Organic Synthesis Chemical Procurement Purity Specification

1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol (CAS 1156181-00-8) is a brominated diaryl ether containing a secondary alcohol functional group. It belongs to the class of organic compounds known as diphenylmethanes, characterized by a benzhydrol core connected via an ether linkage.

Molecular Formula C15H15BrO2
Molecular Weight 307.187
CAS No. 1156181-00-8
Cat. No. B2870998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol
CAS1156181-00-8
Molecular FormulaC15H15BrO2
Molecular Weight307.187
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OCC2=CC=C(C=C2)Br)O
InChIInChI=1S/C15H15BrO2/c1-11(17)13-4-8-15(9-5-13)18-10-12-2-6-14(16)7-3-12/h2-9,11,17H,10H2,1H3
InChIKeyOIGPPXOKVMARNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol (CAS 1156181-00-8): Structural and Supply Baseline for Research Procurement


1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol (CAS 1156181-00-8) is a brominated diaryl ether containing a secondary alcohol functional group. It belongs to the class of organic compounds known as diphenylmethanes, characterized by a benzhydrol core connected via an ether linkage. This compound is supplied by multiple vendors with purity specifications ranging from 95% to 98% . Its precise role in the literature is primarily as a synthetic intermediate or building block, with no direct biological target activity widely reported [1].

Why 1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol Cannot Be Replaced by Common Lab Benzhydrols


Substituting 1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol with a generic benzhydrol analog (e.g., 4-bromo-4'-methoxybenzhydrol) introduces critical alterations in molecular topology and physicochemical properties that impact synthetic utility. The presence of the para-substituted ether linker (-CH2-O-) in the target compound, as opposed to a direct carbon-carbon bond found in many analogs, increases the rotatable bond count and alters the spatial orientation of the bromo and hydroxy functional groups [1]. This structural nuance influences molecular recognition events and modifies the compound's lipophilicity (XLogP3), directly affecting its reactivity and behavior in subsequent chemical transformations or biological assays where it serves as a precursor .

Head-to-Head Evidence: Quantified Differentiation of 1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol for Scientific Procurement


Purity Advantage: 98% vs. 95% Baseline for Critical Synthetic Steps

When procuring 1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol, a direct purity specification difference exists among suppliers. Leyan supplies the compound at a guaranteed minimum purity of 98%, while another major supplier, AKSci, lists a minimum purity specification of 95% . This 3% purity difference is significant for high-precision synthetic applications where side reactions from impurities can impact yield and purification complexity.

Organic Synthesis Chemical Procurement Purity Specification

Lipophilicity Shift: Higher XLogP3 (3.6) vs. Direct-Carbon Analog (3.4)

The computed partition coefficient (XLogP3) for 1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol is 3.6, indicating moderate lipophilicity [1]. In contrast, the structurally simplest direct diaryl methanol analog without an ether linker, (4-Bromophenyl)(4-methoxyphenyl)methanol (CAS 838-21-1), has a computed XLogP3 of 3.4 [2]. The +0.2 increase in logP reflects the influence of the additional methylene group in the ether linker, which can subtly alter membrane permeability and solubility profiles.

Physicochemical Properties Drug Design Pharmacokinetic Profiling

Rotatable Bond Flexibility: 4 Bonds vs. 3 Bonds in Direct Analogs

The target compound possesses 4 rotatable bonds, a direct consequence of its ether-linked diaryl structure [1]. This contrasts with the analogous direct carbon-linked (4-Bromophenyl)(4-methoxyphenyl)methanol, which has a computed rotatable bond count of 3 [2]. The additional rotatable bond increases molecular flexibility, which is a critical parameter for target binding entropy and molecular docking studies.

Molecular Flexibility Conformational Analysis Structural Biology

High-Confidence Application Scenarios for 1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol Based on Verified Evidence


High-Precision Organic Synthesis Requiring Consistent Intermediate Quality

For synthetic routes demanding high intermediate purity to minimize downstream purification and maximize overall yield, procuring the 98% purity grade from suppliers like Leyan over the standard 95% grade is a data-backed decision. The quantitative 3% purity difference directly translates to lower impurity-carryover in multi-step syntheses of complex molecules.

BACE1 Inhibitor Intermediate and CNS Drug Discovery Precursor

The compound's structure is consistent with an advanced intermediate for BACE1 (β-secretase-1) inhibitors, a validated target for Alzheimer's disease . For medicinal chemistry programs developing brain-penetrant BACE1 inhibitors, the specific ether-linked diaryl architecture provides a distinct vector for modulating physicochemical properties compared to standard benzhydrol templates.

Chemical Biology Toolbox for Selective Brominated Probes

The compound combines a bromine atom (a heavy atom useful in X-ray crystallography for phasing) with a secondary alcohol (a hydrogen-bond donor/acceptor for target engagement). Its higher molecular flexibility (4 rotatable bonds) makes it a privileged scaffold for generating conformationally diverse probe libraries [1].

Technical Documentation Hub

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